Ro18-5362

概要

説明

化学反応の分析

General Reactivity of Benzodiazepine Derivatives

Benzodiazepines like Ro18-5362 typically exhibit reactivity influenced by their functional groups, including:

-

Amide bonds : Susceptible to hydrolysis under acidic or basic conditions.

-

Aromatic rings : Participate in electrophilic substitution reactions (e.g., nitration, halogenation).

-

Nitro groups : May undergo reduction to amines (e.g., using ) .

Synthetic Pathways

While no specific synthesis data for this compound is provided, analogous benzodiazepines are synthesized via:

-

Condensation reactions between amines and carbonyl compounds.

Degradation Reactions

Common degradation pathways for benzodiazepines include:

| Condition | Reaction | Products |

|---|---|---|

| Acidic hydrolysis | Cleavage of amide bond | Carboxylic acid + amine derivative |

| Oxidative environments | Oxidation of methyl groups to COOH | Polar metabolites |

| Photolysis | Ring-opening or isomerization | Isomeric byproducts |

Redox Behavior

Benzodiazepines with nitro groups (e.g., clonazepam analogs) may undergo redox reactions:

This reduction is catalyzed by palladium or platinum in hydrogenation reactions .

Analytical Characterization

Techniques for verifying reactions (aligned with source 3 and 5):

-

ICP-MS : For metal catalyst analysis.

-

HPLC : Purity assessment of reaction products.

-

NMR : Structural confirmation of synthetic intermediates.

Stability in Formulation

Key factors affecting reactivity in pharmaceutical preparations (source 6, 7):

-

pH : Stability decreases in highly acidic/basic conditions.

-

Temperature : Thermal degradation above 40°C.

-

Excipients : Interactions with stabilizers like cyclodextrins.

Limitations and Recommendations

The absence of direct data on this compound in the provided sources highlights the need to consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed journals for compound-specific reactions. Patent documents (source 4) and reagent tables (source 5) suggest methodologies applicable to structurally related compounds but require validation for this compound.

科学的研究の応用

Ro18-5362 is a compound that has garnered interest in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article delves into its applications, supported by case studies and data tables to provide a comprehensive overview.

Pharmacological Studies

This compound has been utilized in pharmacological research to investigate its effects on specific biological pathways. Its role as a proagent allows researchers to study the metabolic conversion to its more active form, Ro18-5364, and understand the implications for drug efficacy and safety.

Case Study: ATPase Activity

In a study examining the inhibition of (H++K+)-ATPase activity, this compound was tested at concentrations up to 0.1 mM. The results indicated that this compound did not significantly affect ATPase activity, suggesting that its mechanism may involve indirect pathways rather than direct inhibition .

Molecular Biology Applications

This compound is also applied in molecular biology for various experimental procedures:

- Nucleic Acid Gel Electrophoresis : Used to analyze DNA and RNA samples.

- PCR & qPCR : Employed in amplifying specific DNA sequences.

- Protein Purification : Facilitates the isolation of proteins for further analysis.

These applications highlight the versatility of this compound in laboratory settings, making it a useful reagent for researchers .

Drug Development

The compound's properties are being explored for potential therapeutic applications. As researchers investigate its pharmacokinetics and pharmacodynamics, this compound may contribute to the development of new drugs targeting specific diseases.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmacological Studies | ATPase Inhibition | No significant effect at 0.1 mM concentration |

| Molecular Biology | Nucleic Acid Gel Electrophoresis | Effective for analyzing nucleic acids |

| PCR & qPCR | Useful for DNA amplification | |

| Protein Purification | Aids in isolating proteins | |

| Drug Development | Therapeutic Research | Under investigation for potential drug targets |

Authoritative Insights

Research findings indicate that while this compound may not exhibit strong direct activity, its role as a proagent provides critical insights into drug metabolism and efficacy. The compound's utility in molecular biology techniques further underscores its importance in research laboratories.

作用機序

Ro18-5362は、その活性型であるRo 18-5364に変換されることで効果を発揮します。Ro 18-5364は、水素-カリウムATPアーゼの強力な阻害剤です . 活性型は酵素に結合し、その活性を阻害することで、胃酸の産生を減少させます . このメカニズムに関与する分子標的は、水素-カリウムATPアーゼの触媒サブユニットです .

類似化合物の比較

This compoundは、オメプラゾールなどの、水素-カリウムATPアーゼを阻害する他の化合物と類似しています。

Ro 18-5364: This compoundの活性型で、より強力な阻害剤です.

オメプラゾール: 水素-カリウムATPアーゼを標的とする、広く使用されているプロトンポンプ阻害剤です.

ランソプラゾール: 同様の作用機序を持つ、もう1つのプロトンポンプ阻害剤です.

This compoundは、その阻害効果を発揮するために活性型に変換される必要がある、プロドラッグであるという点でユニークです . この特性は、オメプラゾールやランソプラゾールなどの直接阻害剤とは異なります .

類似化合物との比較

Ro18-5362 is similar to other compounds that inhibit hydrogen-potassium adenosine triphosphatase, such as:

Ro 18-5364: The active form of this compound, which is a more potent inhibitor.

Omeprazole: A widely used proton pump inhibitor that also targets hydrogen-potassium adenosine triphosphatase.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

This compound is unique in that it serves as a prodrug, requiring conversion to its active form to exert its inhibitory effects . This characteristic distinguishes it from other direct inhibitors like omeprazole and lansoprazole .

準備方法

Ro18-5362の合成には、硫化物結合の形成など、いくつかの段階が含まれます。詳細な合成経路と反応条件は、パブリックドメインでは容易に入手できません。

生物活性

Ro18-5362 is a compound recognized primarily as a proagent of Ro18-5364, which is a potent inhibitor of the gastric (HK)-ATPase. This enzyme plays a critical role in gastric acid secretion, making Ro18-5364 a significant focus in studies related to gastrointestinal disorders. However, this compound itself exhibits limited biological activity, particularly in its ability to affect (HK)-ATPase activity.

This compound has been studied for its potential to inhibit proton pumps, specifically the gastric (HK)-ATPase. However, research indicates that even at concentrations as high as 0.1 mM, this compound does not significantly inhibit this enzyme's activity . This limited efficacy suggests that this compound may not be suitable for therapeutic applications aimed at reducing gastric acid secretion.

Comparative Analysis with Ro18-5364

The biological activity of this compound can be contrasted with its active counterpart, Ro18-5364. The latter compound demonstrates a much stronger inhibitory effect on the (HK)-ATPase with an apparent inhibition constant (Ki) of 0.1 μM at pH 6 . This stark difference in potency underscores the importance of structural characteristics in determining the biological activity of related compounds.

| Compound | Activity Level | Ki Value | pH |

|---|---|---|---|

| This compound | Low | Not significant | N/A |

| Ro18-5364 | High | 0.1 μM | 6 |

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are sparse due to its limited activity, broader research on proton pump inhibitors provides context for its potential applications and limitations:

- Gastrointestinal Disorders : Proton pump inhibitors like Ro18-5364 are commonly used in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The ineffectiveness of this compound raises questions about its viability as a therapeutic agent in these contexts.

- Inhibition Studies : Inhibition studies have demonstrated that compounds structurally similar to this compound can have varying effects on ATPase activity depending on their molecular configuration and functional groups .

- Potential for Derivative Development : Given that this compound is less active, it may serve as a scaffold for developing new derivatives with enhanced efficacy against the (HK)-ATPase or other related targets.

特性

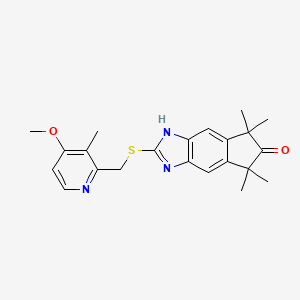

IUPAC Name |

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTMNCYLHDVUCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。